molecular formula C11H14N2O4S B14807368 3-Cyclopropoxy-5-(methylsulfonamido)benzamide

3-Cyclopropoxy-5-(methylsulfonamido)benzamide

Cat. No.: B14807368
M. Wt: 270.31 g/mol
InChI Key: UYIOFIRBGCHAIC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.30 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-5-(methylsulfonamido)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-5-(methylsulfonamido)benzamide include other benzamide derivatives such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-methylbenzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methanesulfonamido)benzamide

InChI

InChI=1S/C11H14N2O4S/c1-18(15,16)13-8-4-7(11(12)14)5-10(6-8)17-9-2-3-9/h4-6,9,13H,2-3H2,1H3,(H2,12,14)

InChI Key

UYIOFIRBGCHAIC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N)OC2CC2

Origin of Product

United States

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